Tok-001;VN-124-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Tok-001 involves multiple steps, starting with the preparation of the steroidal backbone. The key intermediate, 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, is synthesized through a series of chemical reactions involving hydroxylation and benzimidazole formation . Industrial production methods for Tok-001 are still under development, but they generally follow the principles of medicinal chemistry to ensure high yield and purity .
化学反应分析
Tok-001 undergoes various chemical reactions, including:
Oxidation: Tok-001 can be oxidized to form different metabolites, which are studied for their biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound, which are then evaluated for their biological activity .
科学研究应用
Tok-001 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying steroidal analogues and their interactions with various enzymes.
Medicine: The primary application of Tok-001 is in the treatment of castration-resistant prostate cancer.
作用机制
Tok-001 exerts its effects through a unique triple mechanism of action:
Inhibition of CYP17: Tok-001 inhibits the enzyme CYP17, which is crucial for androgen synthesis.
Androgen Receptor Antagonism: It binds to the androgen receptor, preventing the activation of androgen-responsive genes.
Androgen Receptor Degradation: Tok-001 promotes the degradation of androgen receptors through the ubiquitin-proteasome pathway.
These mechanisms collectively disrupt the androgen receptor signaling pathway, which is essential for the growth and proliferation of prostate cancer cells .
相似化合物的比较
Tok-001 is often compared with other compounds used in prostate cancer treatment, such as:
Abiraterone: Like Tok-001, abiraterone inhibits CYP17 but does not promote androgen receptor degradation.
Enzalutamide: This compound also acts as an androgen receptor antagonist but lacks the CYP17 inhibitory activity of Tok-001.
Bicalutamide: Bicalutamide is another androgen receptor antagonist but does not induce androgen receptor degradation.
The uniqueness of Tok-001 lies in its triple mechanism of action, which makes it a more comprehensive therapeutic agent for castration-resistant prostate cancer .
属性
分子式 |
C26H32N2O |
---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
(10R,13S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18?,19?,20?,21?,25-,26-/m0/s1 |
InChI 键 |
PAFKTGFSEFKSQG-OCFIHWFSSA-N |
手性 SMILES |
C[C@]12CCC(CC1=CCC3C2CC[C@]4(C3CC=C4N5C=NC6=CC=CC=C65)C)O |
规范 SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。